
4-Cyano-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Cyano-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₃ClN₂O₄S. This compound is characterized by the presence of a cyano group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
The mode of action of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this process, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Pharmacokinetics
Its predicted boiling point is 3973±370 °C , and its predicted density is 1.72±0.1 g/cm3 , which may influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-cyanobenzenesulfonyl chloride. The nitration process introduces a nitro group into the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (cyano and nitro) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents such as amines or thiols can be used to replace the sulfonyl chloride group under mild conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen atoms.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
4-Cyano-2-nitrobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the modification of biomolecules such as proteins and peptides.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-nitrobenzene-1-sulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
Uniqueness
4-Cyano-2-nitrobenzene-1-sulfonyl chloride is unique due to the specific positioning of the cyano and nitro groups on the benzene ring, which influences its reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemical compounds .
Properties
IUPAC Name |
4-cyano-2-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCPNUZSLHPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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